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The primary application of Guardant360 CDx in this context is to identify patients with ESR1 mutations in

their tumor DNA who are eligible for treatment with elacestrant.

¢ Intended Use & Clinical Context: The test is indicated for postmenopausal women or adult men with
estrogen receptor-positive (ER+), HER2-negative (HER2-), ESR1-mutated, advanced or
metastatic breast cancer whose disease has progressed following at least one line of endocrine
therapy [1] [2]. This addresses a major unmet need, as ESR1 mutations are a known driver of
resistance to standard endocrine therapy and are present in up to 40% of ER+, HER2- advanced
breast cancers [1].

¢ Clinical Validation: The FDA approval was based on the Phase 3 EMERALD trial (NCT03778931)
[3]. In this trial, Guardant360 CDx was used to identify patients with ESR1 mutations. The results
demonstrated that elacestrant significantly improved progression-free survival (PFS) in this
subgroup.

¢ Clinical Benefit: In patients with ESR1 mutations, elacestrant reduced the risk of disease
progression or death by 45% compared to standard endocrine therapy (fulvestrant or an aromatase
inhibitor). The median PFS was doubled from 1.9 months to 3.8 months [1] [2].

The following table summarizes the key performance and outcome data from the EMERALD trial for the

ESR1-mutant population:

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.smolecule.com/products/s007327?utm_src=pdf-interest
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://investors.guardanthealth.com/press-releases/press-releases/2023/Guardant-Health-receives-FDA-approval-for-Guardant360-CDx-as-companion-diagnostic-for-Menarini-Groups-ORSERDU-for-treatment-of-patients-with-ESR1-mutations-in-ER-HER2--advanced-or-metastatic-breast-cancer/default.aspx
https://www.cancernetwork.com/view/guardant360-cdx-receives-companion-diagnostic-designation-in-esr1-breast-cancer
https://investors.guardanthealth.com/press-releases/press-releases/2023/Guardant-Health-receives-FDA-approval-for-Guardant360-CDx-as-companion-diagnostic-for-Menarini-Groups-ORSERDU-for-treatment-of-patients-with-ESR1-mutations-in-ER-HER2--advanced-or-metastatic-breast-cancer/default.aspx
https://www.targetedonc.com/view/fda-okays-guardant360-test-as-cdx-for-elacestrant-in-esr1-mutated-breast-cancer
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://investors.guardanthealth.com/press-releases/press-releases/2023/Guardant-Health-receives-FDA-approval-for-Guardant360-CDx-as-companion-diagnostic-for-Menarini-Groups-ORSERDU-for-treatment-of-patients-with-ESR1-mutations-in-ER-HER2--advanced-or-metastatic-breast-cancer/default.aspx
https://www.cancernetwork.com/view/guardant360-cdx-receives-companion-diagnostic-designation-in-esr1-breast-cancer
https://www.smolecule.com/products/s007327?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Result with Standard

Parameter Result with Elacestrant
Care
Median Progression-Free Survival 3.8 months [1] 1.9 months [1]
Hazard Ratio (HR) for PFS 0.55 (95% CI: 0.39-0.77) [1] -
[3]
Risk Reduction for 45% [1] [3] -

Progression/Death

Experimental Protocol & Workflow

The Guardant360 CDx test utilizes a liquid biopsy approach, analyzing circulating tumor DNA (ctDNA)

from a patient's blood sample. The detailed methodology is as follows:

e Sample Collection: Two tubes of blood (10 ml each) are collected from the patient using standard
blood draw techniques and specialized collection tubes provided by Guardant Health [4].

¢ Plasma Separation: The blood samples are centrifuged to separate plasma from cellular
components.

¢ ctDNA Extraction: Cell-free DNA (cfDNA) is extracted from the plasma, which contains the ctDNA
shed by the tumor.

e Library Preparation & Next-Generation Sequencing (NGS): The DNA library is prepared and
sequenced using NGS technology. The Guardant360 CDx panel comprehensively analyzes 74 genes
for key genomic alterations, including single nucleotide variants (SNVs), insertions and deletions
(indels), copy number amplifications (CNAS), and fusions [4]. It also assesses microsatellite instability
(MSI) status.

¢ Bioinformatic Analysis: Advanced algorithms are used to detect and quantify somatic genomic
alterations from the sequencing data, specifically identifying mutations in the ESR1 gene.

¢ Reporting: A report is generated detailing the detected ESR1 mutations, if any. A positive result for
specific ESR1 mutations indicates the patient is a candidate for treatment with elacestrant.

The diagram below illustrates this clinical testing and treatment pathway:
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Technical Specifications

The table below outlines the core technical and performance characteristics of the Guardant360 CDx test:

Specification
Category

Details

Sample Type

Sample Volume

Technology

Analytes Detected

Genomic Coverage

Key Biomarker
Turnaround Time

Regulatory Status

Whole blood (liquid biopsy) [4]

2 tubes (10 ml each) [4]
Next-Generation Sequencing (NGS) [4]
ctDNA (Somatic variants)

74 genes for SNVs/Indels; 18 genes for CNAs; 6 genes for fusions; MSI status
[4]

ESR1 missense mutations (e.g., within codons 310-547) [5] [1]
~5 days (median from sample receipt) [4]

FDA-approved as a companion diagnostic for elacestrant (Jan 2023) and
imlunestrant (Sep 2025) [6] [1].

Key Considerations for Researchers

e A Paradigm Shift in Diagnosis: The approval of a blood-based test for this indication overcomes
limitations of traditional tissue biopsies, such as invasiveness, tumor heterogeneity, and difficulty in

serial monitoring [7].

e Expanding Utility: The recent September 2025 FDA approval of Guardant360 CDx as a companion
diagnostic for a second drug, imlunestrant (Inluriyo), further solidifies its role in managing ESR1-

mutated advanced breast cancer and provides another treatment option for identified patients [6] [8].
e Limitations and Future Directions: While a breakthrough, challenges like potential false results due

to low ctDNA shedding or clonal hematopoiesis exist [7]. Future development may focus on using
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other biofluids (e.g., urine) and leveraging Al to enhance test sensitivity [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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